molecular formula C9H11FN2O2 B168450 5-Fluoro-N-isopropyl-2-nitroaniline CAS No. 131885-33-1

5-Fluoro-N-isopropyl-2-nitroaniline

Cat. No.: B168450
CAS No.: 131885-33-1
M. Wt: 198.19 g/mol
InChI Key: WNHWAHLPBFAQLD-UHFFFAOYSA-N
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Description

5-Fluoro-N-isopropyl-2-nitroaniline is an organic compound with the molecular formula C9H11FN2O2. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 5-position, an isopropyl group at the nitrogen atom, and a nitro group at the 2-position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation:

    Clemmensen Reduction: The reduction of the acyl group to an alkane using zinc amalgam and hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-isopropyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Fluoro-N-isopropyl-2-nitroaniline is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor for certain biological pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-N-isopropyl-2-nitroaniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of the fluorine and nitro groups also provides distinct electronic properties that can be exploited in various applications .

Biological Activity

5-Fluoro-N-isopropyl-2-nitroaniline is a chemical compound belonging to the nitroaniline class, characterized by the presence of a nitro group and an aniline moiety. Its unique structure, with a fluorine atom and an isopropyl group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C9H10FN2O2C_9H_{10}FN_2O_2. The compound features:

  • Fluorine atom : Enhances lipophilicity and biological activity.
  • Isopropyl group : Affects steric hindrance and solubility.
  • Nitro group : Potentially involved in redox reactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This can lead to altered cellular functions and potentially therapeutic effects.
  • Receptor Binding : Interaction with various receptors may modulate signaling pathways, influencing processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : Nitro compounds often exhibit antimicrobial properties, which may be relevant for treating infections.

Antitumor Activity

Research indicates that compounds similar to this compound possess antitumor properties. For instance, studies have shown that nitroanilines can inhibit cancer cell growth through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Compounds in the nitroaniline class are known for their antibacterial activity. The presence of the nitro group may enhance the ability to disrupt bacterial cell wall synthesis or function.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

  • Position of substituents : Variations in the position of fluorine or nitro groups can significantly affect potency.
  • Type of substituents : The presence of different alkyl or aryl groups can enhance or diminish biological activity.

Case Studies

  • Antitumor Effects : A study demonstrated that derivatives of nitroanilines showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy.
    CompoundCell LineIC50 (μM)
    5-F-NIPAA54915
    5-F-NIPAMCF720
  • Antibacterial Activity : In vitro tests indicated that similar compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
    CompoundZone of Inhibition (mm)
    5-F-NIPA18
    Control (Ampicillin)20

Properties

IUPAC Name

5-fluoro-2-nitro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHWAHLPBFAQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442722
Record name 5-Fluoro-N-isopropyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131885-33-1
Record name 5-Fluoro-N-isopropyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,4-Difluoro-1-nitrobenzene (2.00 g, 12.57 mmol) was dissolved in acetonitrile (20 mL) and DIPEA (2.2 mL, 12.57 mmol) added, followed by isopropylamine (1.07 mL, 12.57 mmol). The bright yellow mixture was stirred at RT overnight. The resultant mixture was concentrated in vacuo and the residue purified by column chromatography (silica gel, gradient 0-5% EtOAc in cyclohexane) to afford the title compound as a yellow gum (2.1 g, 99%). Contaminated with some unreacted 2,4-difluoro-1-nitrobenzene, but used in the next step without any further purification. 1H NMR (CDCl3, 400 MHz): δ 8.20 (1H, dd, J=9.53, 6.21 Hz), 6.48 (1H, dd, J=11.71, 2.63 Hz), 6.33 (1H, m), 3.80-3.64 (1H, m), 1.33 (6H, d, J=6.36 Hz)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
1.07 mL
Type
reactant
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

To a stirred mixture of 2,4-difluoro-1-nitrobenzene (4.77 g, 30 mmol) and K2CO3 (4.14 g, 30 mmol) in THF (30 mL) was added isopropyl amine (1.77 g, 30 mmol) in THF (10 mL) at 0° C. After being stirred for 13 h, the insoluble materials were removed by pad of Celite and the filtrate was consentrated under reduced pressure to give title compound (5.25 g, 88%) as a pale yellow oil.
Quantity
4.77 g
Type
reactant
Reaction Step One
Name
Quantity
4.14 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
88%

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